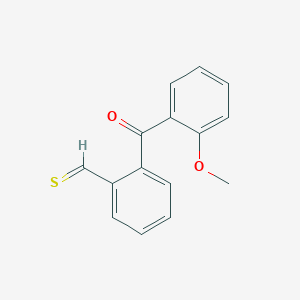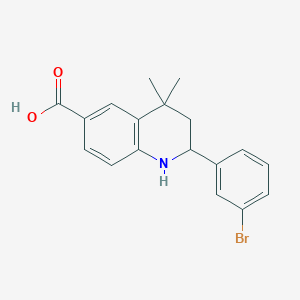
2-(3-Bromophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a bromophenyl group, a dimethyl group, and a carboxylic acid group attached to a tetrahydroquinoline core. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid can be achieved through a multi-step process involving the following key steps:
Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized via a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a brominated aromatic compound in the presence of a palladium catalyst.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, which involves the reaction of a suitable precursor with carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Bromophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound to its corresponding reduced forms.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Quinoline N-oxides and other oxidized derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Applications De Recherche Scientifique
2-(3-Bromophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer, infectious diseases, and neurological disorders.
Biological Studies: It is used in biological assays to study its effects on cellular processes and molecular targets.
Chemical Biology: The compound is used as a probe to investigate biological pathways and mechanisms.
Material Science: It is explored for its potential use in the development of novel materials with specific properties, such as fluorescence and conductivity.
Mécanisme D'action
The mechanism of action of 2-(3-Bromophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their conformation and function. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Phenyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
- 2-(4-Bromophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
- 2-(3-Chlorophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
Uniqueness
2-(3-Bromophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is unique due to the presence of the bromophenyl group, which imparts specific electronic and steric properties to the molecule. This uniqueness can influence its reactivity, binding affinity, and biological activity, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C18H18BrNO2 |
|---|---|
Poids moléculaire |
360.2 g/mol |
Nom IUPAC |
2-(3-bromophenyl)-4,4-dimethyl-2,3-dihydro-1H-quinoline-6-carboxylic acid |
InChI |
InChI=1S/C18H18BrNO2/c1-18(2)10-16(11-4-3-5-13(19)8-11)20-15-7-6-12(17(21)22)9-14(15)18/h3-9,16,20H,10H2,1-2H3,(H,21,22) |
Clé InChI |
RESYDPFIJYYXEK-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(NC2=C1C=C(C=C2)C(=O)O)C3=CC(=CC=C3)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


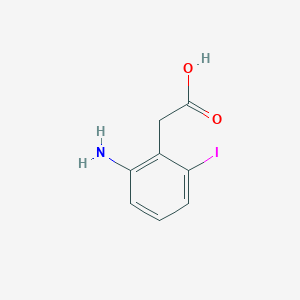
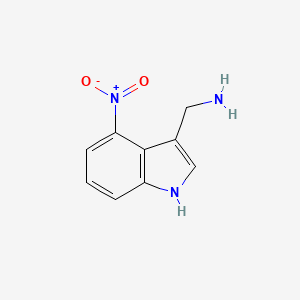
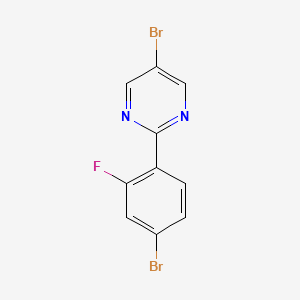
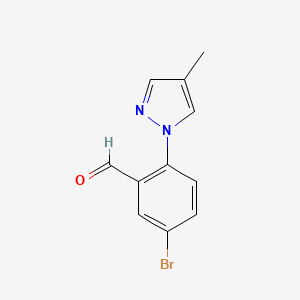
![3-(3-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole](/img/structure/B13089723.png)
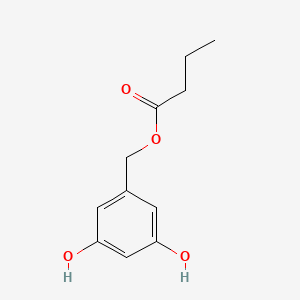
![2-Methyl-4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13089730.png)
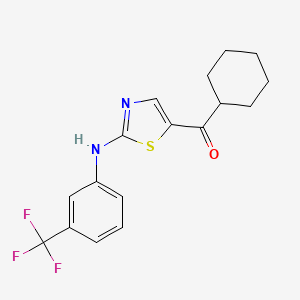
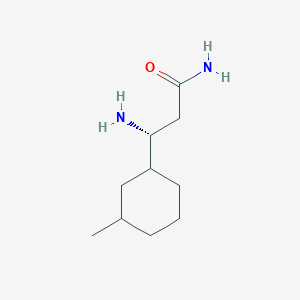

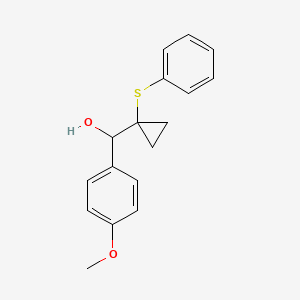
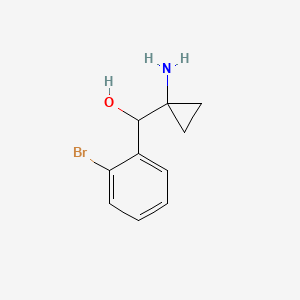
![N-benzylimidazo[1,2-a]pyrimidin-6-amine](/img/structure/B13089770.png)
